Branebrutinib - 1912445-55-6

Branebrutinib

Catalog Number: EVT-263753
CAS Number: 1912445-55-6
Molecular Formula: C20H23FN4O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Branebrutinib is a highly potent and selective, irreversible, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a crucial role in B cell receptor (BCR) mediated signaling pathways []. Beyond B cells, BTK is also involved in signaling pathways of the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts []. This makes Branebrutinib a valuable tool for investigating the role of BTK in various cellular processes and disease models.

Methotrexate (MTX)

  • Relevance: A clinical drug-drug interaction (DDI) study investigated the potential interaction between branebrutinib and methotrexate. The study found no clinically relevant DDI between the two drugs.

Montelukast

  • Relevance: A clinical DDI study revealed a weak interaction between branebrutinib and montelukast, leading to a mild increase in montelukast exposure. This interaction is attributed to branebrutinib's effect on CYP2C8, the enzyme responsible for metabolizing montelukast.

Digoxin

  • Relevance: A clinical DDI study demonstrated a mild increase in digoxin exposure when co-administered with branebrutinib. This interaction is likely due to branebrutinib's inhibitory effect on P-glycoprotein (P-gp), a drug transporter that plays a role in digoxin's efflux.

Rosuvastatin

  • Relevance: Rosuvastatin was investigated as part of a clinical DDI study with branebrutinib. The study did not identify any clinically relevant interactions between the two drugs.

Caffeine

  • Relevance: Caffeine was used as a probe substrate for CYP1A2 in a clinical DDI study with branebrutinib. No clinically significant DDIs involving caffeine and branebrutinib were observed.

Flurbiprofen

  • Relevance: Flurbiprofen served as a probe substrate for CYP2C9 in a clinical DDI study assessing branebrutinib. The study found no evidence of clinically relevant DDIs between branebrutinib and flurbiprofen.

Omeprazole

  • Relevance: In a clinical DDI study, omeprazole was used as a probe substrate for CYP2C19 to evaluate potential interactions with branebrutinib. The study did not observe any clinically significant DDIs between the two drugs.

Midazolam

  • Relevance: Midazolam was employed as a probe substrate for CYP3A4 in a clinical DDI study to assess potential interactions with branebrutinib. No clinically significant DDIs were observed between the two medications.

Ethinyl Estradiol

  • Relevance: A clinical DDI study investigated the potential for interaction between branebrutinib and the oral contraceptive containing ethinyl estradiol and norethindrone. The study did not find any clinically relevant DDIs.

Norethindrone

  • Relevance: In a clinical DDI study, norethindrone, in combination with ethinyl estradiol in an oral contraceptive, was evaluated for potential interactions with branebrutinib. The study did not find any clinically relevant DDIs.

Pravastatin

  • Relevance: Pravastatin was used as a probe substrate in a DDI study with branebrutinib to assess potential interactions. No clinically relevant DDIs between the two drugs were identified.

13. Acalabrutinib* Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. It is used to treat mantle cell lymphoma and chronic lymphocytic leukemia. * Relevance: Both acalabrutinib and branebrutinib target BTK irreversibly. They represent different chemical scaffolds within the class of BTK inhibitors.

Zanubrutinib

  • Relevance: Like branebrutinib, zanubrutinib is an irreversible BTK inhibitor. They exemplify distinct chemical entities designed to target BTK.

15. Tirabrutinib (ONO-4059)* Compound Description: Tirabrutinib is another irreversible BTK inhibitor that has been investigated for the treatment of B-cell malignancies and autoimmune diseases. * Relevance: Both tirabrutinib and branebrutinib irreversibly inhibit BTK, but they differ in their specific chemical structures and pharmacological properties.

16. Spebrutinib (AVL-292)* Compound Description: Spebrutinib is an irreversible inhibitor of BTK, designed to treat B-cell malignancies and autoimmune diseases.* Relevance: Similar to branebrutinib, spebrutinib targets BTK through irreversible inhibition. They represent distinct chemical structures within the class of irreversible BTK inhibitors.

17. Fostamatinib (R406)* Compound Description: Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia. * Relevance: While branebrutinib targets BTK, fostamatinib inhibits Syk, another tyrosine kinase involved in B-cell receptor signaling. Despite targeting different kinases, both compounds modulate immune signaling pathways.

TAK-659

  • Relevance: TAK-659 and branebrutinib both target kinases involved in cellular signaling, but they have different target profiles. TAK-659 inhibits both Syk and FLT3, while branebrutinib specifically inhibits BTK.

20. Bay 61-3606* Compound Description: Bay 61-3606 is a Syk inhibitor that has shown efficacy in preclinical models of allergic diseases.* Relevance: While Bay 61-3606 inhibits Syk, branebrutinib targets BTK. Both compounds modulate immune signaling but through different tyrosine kinases.

Source and Classification

Branebrutinib is classified as a covalent inhibitor of BTK, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. This compound was developed as part of the ongoing efforts to improve the selectivity and safety profiles of BTK inhibitors compared to earlier drugs like Ibrutinib, which, while effective, exhibited significant off-target effects leading to adverse events .

Synthesis Analysis

The synthesis of Branebrutinib involves several key steps:

  1. Buchwald–Hartwig Cross-Coupling Reaction: The process begins with a palladium-catalyzed reaction between indole and tert-butyl (S)-piperidin-3-ylcarbamate, resulting in an intermediate compound.
  2. Hydrolysis: This intermediate undergoes hydrolysis using sulfuric acid to yield an amide.
  3. Amidation: The final step involves amidation with 2-butynoic acid facilitated by a coupling reagent, leading to the formation of Branebrutinib .

These steps illustrate the complexity involved in synthesizing Branebrutinib, highlighting the importance of precise chemical reactions to achieve the desired molecular structure.

Molecular Structure Analysis

Branebrutinib's molecular structure is characterized by its specific arrangement of atoms that enable its function as a BTK inhibitor. The compound's molecular formula is C19_{19}H25_{25}N3_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 315.43 g/mol
  • Key Functional Groups: The structure includes a piperidine ring and various functional groups that contribute to its binding affinity for BTK.

The precise three-dimensional conformation of Branebrutinib plays a critical role in its ability to selectively inhibit BTK, which is essential for its therapeutic efficacy .

Chemical Reactions Analysis

Branebrutinib participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Covalent Bond Formation: Branebrutinib forms a covalent bond with the cysteine residue at position 481 of BTK, effectively inhibiting its activity.
  2. Reversible Binding: The compound can also exhibit reversible binding characteristics, depending on the concentration and presence of competing molecules in the cellular environment.

These reactions underscore the importance of understanding not just the synthesis but also how Branebrutinib interacts at the molecular level within biological systems .

Mechanism of Action

The mechanism by which Branebrutinib exerts its pharmacological effects involves several key processes:

  1. Inhibition of BTK Activity: By binding covalently to Cys481 in the active site of BTK, Branebrutinib prevents phosphorylation events that are critical for B-cell receptor signaling.
  2. Impact on B-cell Function: This inhibition leads to reduced proliferation and survival of B-cells, which is beneficial in treating B-cell malignancies and autoimmune conditions where excessive B-cell activity is detrimental.

Data from clinical trials indicate that Branebrutinib effectively reduces disease activity in conditions like systemic lupus erythematosus by modulating immune responses mediated by B-cells .

Physical and Chemical Properties Analysis

Branebrutinib possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity and formulation but typically falls within expected ranges for similar compounds.

Understanding these properties is essential for optimizing formulation strategies and predicting pharmacokinetic behavior in vivo .

Applications

Branebrutinib has several scientific applications, particularly in the fields of oncology and immunology:

  1. Treatment of B-cell Malignancies: It is being investigated as a treatment option for various cancers characterized by abnormal B-cell proliferation.
  2. Autoimmune Diseases: Clinical trials are exploring its efficacy in managing autoimmune disorders such as systemic lupus erythematosus and primary Sjögren's syndrome.

The ongoing research into Branebrutinib highlights its potential as a versatile therapeutic agent with applications extending beyond traditional oncology into broader immunological contexts .

Properties

CAS Number

1912445-55-6

Product Name

Branebrutinib

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N

SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986195; BMS986195; BMS986195; Branebrutinib,

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.